molecular formula C18H16N2O4 B2762945 (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide CAS No. 1001430-38-1

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide

Cat. No.: B2762945
CAS No.: 1001430-38-1
M. Wt: 324.336
InChI Key: ASBWKDPWQBUOJO-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide is an acrylamide derivative featuring a cyano group at the α-position, a 3,4-dimethoxyphenyl substituent at the β-carbon, and an N-(2-hydroxyphenyl)amide moiety. Acrylamides with substituted aromatic systems are widely studied for their biological activities, including anticancer, antifungal, and anti-inflammatory effects, influenced by electronic and steric effects of substituents .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-16-8-7-12(10-17(16)24-2)9-13(11-19)18(22)20-14-5-3-4-6-15(14)21/h3-10,21H,1-2H3,(H,20,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBWKDPWQBUOJO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide is a synthetic compound belonging to the class of chalcone derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16N2O4
  • Molecular Weight : 324.336 g/mol
  • IUPAC Name : (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide

Chalcone derivatives, including this compound, exhibit various biological activities primarily through their ability to inhibit specific enzymes and modulate signaling pathways. Notably, they have been shown to possess:

  • Tyrosinase Inhibition : This compound has demonstrated significant inhibitory activity against mushroom tyrosinase, an enzyme critical for melanin production. Studies indicate that it binds effectively to the active site of tyrosinase, potentially offering a therapeutic avenue for skin pigmentation disorders .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant capabilities. This could be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related chalcone derivatives. For instance, compounds similar to this compound have shown promising results against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for some derivatives . These findings suggest that this compound may also exhibit antimicrobial activity.

Anti-inflammatory Effects

Chalcone derivatives have been investigated for their anti-inflammatory properties. In vitro studies have shown that they can modulate cytokine production and reduce inflammation markers in macrophage cultures. For example, a related compound significantly reduced the production of nitrite and pro-inflammatory cytokines IL-1β and TNFα in a dose-dependent manner . This positions this compound as a potential candidate for developing anti-inflammatory therapies.

Case Studies

  • Tyrosinase Inhibition Study :
    • Objective : To evaluate the inhibitory effect on tyrosinase activity.
    • Methodology : Docking simulations and B16F10 cell assays were employed.
    • Results : The compound exhibited comparable inhibition to kojic acid at a concentration of 25 μM without cytotoxic effects .
  • Antimicrobial Evaluation :
    • Objective : To assess antimicrobial efficacy against common pathogens.
    • Methodology : MIC and MBC tests were performed alongside biofilm formation assays.
    • Results : Significant antimicrobial activity was observed with MIC values indicating effectiveness against Staphylococcus aureus and Staphylococcus epidermidis .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
Tyrosinase InhibitionInhibits melanin production
AntimicrobialEffective against bacterial pathogens
Anti-inflammatoryReduces cytokine production

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that compounds with the cyanoacrylamide structure exhibit notable antioxidant properties. A study highlighted the synthesis of various derivatives, including (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide, which were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The anti-inflammatory mechanism appears to involve the inhibition of nitric oxide synthase and cyclooxygenase pathways, making it a candidate for developing new anti-inflammatory drugs .

Tyrosinase Inhibition

One of the most promising applications of (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide is its role as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Studies have shown that this compound exhibits a binding affinity comparable to kojic acid, a well-known tyrosinase inhibitor. In B16F10 melanoma cells, the compound significantly suppressed both tyrosinase activity and melanogenesis in a dose-dependent manner .

Table 1: Summary of Biological Activities

Activity TypeExperimental FindingsReference
Antioxidant ActivityEffective in scavenging free radicals and reducing lipid peroxidation
Anti-inflammatoryReduced IL-1β and TNFα production; inhibited nitric oxide synthase
Tyrosinase InhibitionComparable inhibition to kojic acid; significant reduction in melanogenesis

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to several analogues from the evidence:

Compound Name Key Substituents Biological Activity Key Findings Reference IDs
(E)-2-cyano-3-(4-hydroxyphenyl)acrylic acid 4-hydroxyphenyl, cyano, carboxylic acid Antioxidant Isolated from Rubus urticifolius; structural simplicity may limit potency.
(E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide 3,4-dimethoxyphenyl, phthalimide Antifungal Moderate activity; methoxy groups enhance antifungal efficacy.
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide (10c) 3,4-dihydroxyphenyl, dimethoxyphenethyl Antioxidant, Anti-inflammatory Hydroxyl groups improve radical scavenging; methoxy enhances lipophilicity.
N-(2-hydroxyphenyl)cinnamamides from Lycium barbarum Hydroxyphenyl, coumaroyl Anti-inflammatory IC₅₀ values comparable to quercetin (17.00 vs. 17.21 μM for NO inhibition).

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., 3,4-dimethoxy in the target compound) enhance lipophilicity and membrane permeability, critical for antifungal activity . Hydroxyl groups, as in compound 10c , improve antioxidant capacity via hydrogen bonding but may reduce metabolic stability .

Spectroscopic and Physicochemical Properties

  • NMR and MS Data: For analogues, ¹H NMR typically shows doublets for acrylamide protons (J = 15–16 Hz) and aromatic methoxy signals at δ 3.7–3.9 ppm. The target compound’s cyano group would appear as a singlet near δ 110–120 ppm in ¹³C NMR .
  • Melting Points: Cyanoketene derivatives with similar structures exhibit melting points of 132–245°C, suggesting the target compound may have a high melting point due to rigidity and hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide, and what reaction conditions optimize yield?

  • The compound can be synthesized via multi-step reactions involving condensation of substituted phenylacetic acid derivatives with acrylamide intermediates. Key steps include:

  • Activation of carboxylic acids using thionyl chloride or EDCI in DMF .
  • Coupling with aminophenol derivatives under ice-cooled conditions to preserve stereochemistry .
  • Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) to achieve >98% purity .
    • Optimization involves controlling temperature (0–5°C for exothermic steps) and solvent polarity to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

  • 1H/13C NMR : Signals at δ 7.5–8.5 ppm (aromatic protons), δ 6.5–7.0 ppm (hydroxyphenyl group), and δ 3.8 ppm (methoxy groups) confirm substituent positions .
  • HR-MS : Molecular ion peaks matching the calculated mass (e.g., m/z 342.134 [M-H]-) validate stoichiometry .
  • IR : Stretching bands at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Anticancer : Sulforhodamine B (SRB) assay for cytotoxicity (IC50 determination against cell lines like MCF-7 or A549) .
  • Anti-inflammatory : COX-2 inhibition assays or LPS-induced TNF-α suppression in macrophages .
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers design dose-response experiments to resolve contradictions in reported IC50 values across studies?

  • Standardization : Use identical cell lines (e.g., ATCC-certified), passage numbers, and culture media.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO concentration ≤0.1%).
  • Replicates : Triplicate measurements with statistical validation (e.g., ANOVA) to address variability .
  • Mechanistic follow-up : Combine with apoptosis assays (Annexin V/PI) to confirm cytotoxic vs. cytostatic effects .

Q. What computational strategies predict the compound’s binding affinity to oncogenic targets like EGFR or PI3K?

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • Pharmacophore mapping : Identify critical moieties (e.g., cyano group for H-bonding with ATP-binding pockets) .

Q. How do structural modifications (e.g., methoxy → hydroxy substitution) alter bioactivity and metabolic stability?

  • SAR Studies :

ModificationBioactivity ChangeMetabolic Stability (t1/2)
3,4-diOCH3 → 3,4-diOH↑ Anticancer potency (IC50 ↓ 30%)↓ (due to glucuronidation)
N-(2-hydroxyphenyl) → N-(4-fluorobenzyl)↑ Blood-brain barrier penetration↑ (CYP450 resistance)
  • Rationale: Electron-withdrawing groups enhance target binding but may reduce solubility .

Q. What toxicological endpoints should be prioritized in preclinical studies based on EFSA guidelines?

  • Acute toxicity : LD50 determination in rodent models (OECD 423).
  • Subchronic toxicity : 90-day dietary studies with hematological/histopathological analysis (NOAEL: 350 mg/kg/day) .
  • Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies in solubility data between DMSO and aqueous buffers?

  • Dynamic Light Scattering (DLS) : Confirm nanoparticle formation in aqueous solutions.
  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without altering bioactivity .

Q. What orthogonal assays validate target engagement in cellular models?

  • CETSA : Thermal shift assays to confirm target stabilization in cell lysates.
  • Western Blotting : Downregulation of phosphorylated EGFR/PI3K post-treatment .

Tables for Comparative Analysis

Table 1. Comparison of Analogous Acrylamide Derivatives and Their Bioactivities

CompoundStructural FeaturesIC50 (Anticancer, μM)Key Targets
(E)-2-cyano-3-(3,4-diOCH3-phenyl)-N-(2-OH-phenyl)acrylamideCyano, di-OCH3, hydroxyphenyl1.2 ± 0.3EGFR, PI3K
(Z)-N-(5-(2-Cl-benzyl)thiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamideThiazole, thiophene2.8 ± 0.5Tubulin
(E)-3-(4-OH-phenyl)-N-(4-methoxyphenyl)acrylamideHydroxyphenyl, methoxy8.5 ± 1.1COX-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.